Lipophilicity Advantage: XLogP3 of 1.3 vs. Hydroxymethyl Analog (LogP –0.27)
The target compound (2097990-76-4) exhibits a computed XLogP3 of 1.3 [1], whereas the 4-hydroxymethyl analog (CAS 848438-60-8) displays a measured LogP of –0.27 [2]. This difference of 1.57 log units indicates that the ethoxymethyl derivative is approximately 37-fold more lipophilic, which translates to significantly better predicted passive membrane permeability and oral absorption within Lipinski's Rule-of-Five guidelines.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one: LogP = –0.27 |
| Quantified Difference | Δ 1.57 log units (~37× lipophilicity increase) |
| Conditions | Target: computed by XLogP3 (PubChem). Comparator: measured value from Chem-space database. |
Why This Matters
Higher lipophilicity directly impacts the compound's ability to cross lipid bilayers, making the ethoxymethyl variant more suitable for cell-based assays and in vivo studies where passive diffusion is critical.
- [1] PubChem Compound Summary for CID 121201391. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097990-76-4 (accessed Apr 28, 2026). View Source
- [2] Chem-space product page for 2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one (CSSB00011258200). https://chem-space.com/CSSB00011258200-3FCB86 (accessed Apr 28, 2026). View Source
